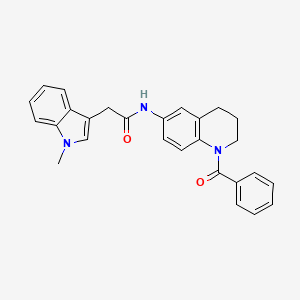

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2/c1-29-18-21(23-11-5-6-12-25(23)29)17-26(31)28-22-13-14-24-20(16-22)10-7-15-30(24)27(32)19-8-3-2-4-9-19/h2-6,8-9,11-14,16,18H,7,10,15,17H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVOPFLDQCDGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a benzoyl group and a tetrahydroquinoline moiety , contributing to its unique chemical properties. Its molecular formula is C22H22N2O and it has a molecular weight of approximately 350.42 g/mol. The structural characteristics facilitate interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The presence of the benzamide core allows for potential inhibition of key enzymes involved in cellular signaling pathways.

- Cellular Interaction : Binding studies suggest that the compound interacts with specific proteins or enzymes, which may lead to alterations in cell proliferation and apoptosis pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial Activity | Shows promise in inhibiting growth of certain pathogens. |

| Anti-inflammatory Effects | May modulate inflammatory responses in cellular models. |

Anticancer Studies

A notable study evaluated the compound's efficacy against several human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cancer types. For instance:

- MCF-7 (breast cancer) : IC50 = 8 µM

- HCT116 (colon cancer) : IC50 = 10 µM

- A549 (lung cancer) : IC50 = 12 µM

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4 to 16 µg/mL, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other tetrahydroquinoline derivatives provide insights into its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide | Tetrahydroquinoline with cinnamamide substituent | Anticancer properties |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | Methyl group on benzene ring | Antimicrobial activity |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine | Imidazolidine moiety | Diverse biological activities |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

- Compound 30 (): Features a tetrahydroisoquinoline core with a diethylamino-methoxyphenyl substituent.

Quinoline vs. Tetrahydroquinoline

- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): A fully aromatic quinoline system increases planarity and π-π interactions but may reduce metabolic stability compared to the partially saturated tetrahydroquinoline in the target compound .

Acetamide Side Chain Modifications

Indole Substituents

- N-Benzyl-2-(1H-indol-3-yl)acetamide (): Lacks the methyl group on the indole nitrogen and the tetrahydroquinoline core. The absence of methylation may lead to faster hepatic clearance, as unsubstituted indoles are prone to oxidation .

- 10j, 10k, 10l, 10m (): These analogs retain the indole-acetamide motif but incorporate substituents like chloro, nitro, or pyridyl groups. For example, 10l (3-nitrophenyl substituent) shows enhanced electron-withdrawing effects, which may improve binding affinity but reduce solubility .

Heterocyclic Additions

- 6a–m, 7a–m (): These compounds feature triazole or benzothiazole rings introduced via click chemistry.

Research Findings and Implications

Metabolic Stability : The 1-methylindole group in the target compound likely reduces CYP450-mediated oxidation compared to unmethylated analogs (e.g., ), enhancing plasma half-life .

Receptor Selectivity: Bulky substituents in tetrahydroisoquinoline derivatives () improve selectivity for orexin-1 receptors, whereas the target compound’s simpler scaffold may favor broad-spectrum kinase inhibition .

Anticancer Potential: Nitro- and chloro-substituted indole-acetamides () show potent anticancer activity, suggesting that electron-withdrawing groups enhance apoptosis induction. The target compound’s benzoyl group may similarly stabilize interactions with hydrophobic kinase pockets .

Q & A

Q. What are the standard synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic conditions .

- Step 2 : Benzoylation at the 1-position using benzoyl chloride in the presence of a base (e.g., NaH) .

- Step 3 : Coupling of the indole-acetamide moiety via a nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous acetamide syntheses .

- Purification : Use TLC to monitor progress, followed by recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR to confirm regiochemistry of the benzoyl and indole groups (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) .

- IR : Detect amide C=O stretching (~1670 cm) and N-H bending (~3300 cm) .

- Mass Spectrometry : HRMS to verify molecular weight and fragmentation patterns .

Q. What structural features influence its biological activity?

- The tetrahydroquinoline scaffold enhances lipophilicity, aiding membrane penetration .

- The 1-benzoyl group may stabilize π-π interactions with enzyme active sites .

- The 1-methylindole moiety contributes to steric effects and potential receptor binding .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR signals) be resolved during characterization?

- Step 1 : Compare experimental NMR shifts with computational predictions (DFT calculations) to identify misassignments .

- Step 2 : Perform 2D NMR (COSY, HSQC) to clarify coupling patterns and confirm connectivity .

- Step 3 : Re-examine synthetic intermediates for regioisomeric byproducts, which may arise from incomplete benzoylation or indole coupling .

Q. What strategies optimize reaction yield in multi-step syntheses?

- Catalyst Screening : Test Cu(I) vs. Ru-based catalysts for azide-alkyne coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for benzoylation to enhance reactivity .

- Temperature Control : Maintain 0–5°C during amide bond formation to minimize hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent Variation : Systematically modify the benzoyl group (e.g., electron-withdrawing substituents) or indole methyl group (e.g., bulkier alkyl chains) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate assays .

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinity trends .

Q. What methodologies assess potential enzyme inhibition mechanisms?

- Kinetic Studies : Measure values via Lineweaver-Burk plots under varying substrate concentrations .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can in silico models predict metabolic stability or toxicity?

- ADMET Prediction : Use tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier penetration .

- Metabolite Identification : Simulate Phase I/II metabolism with software such as Meteor (Lhasa Ltd.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.